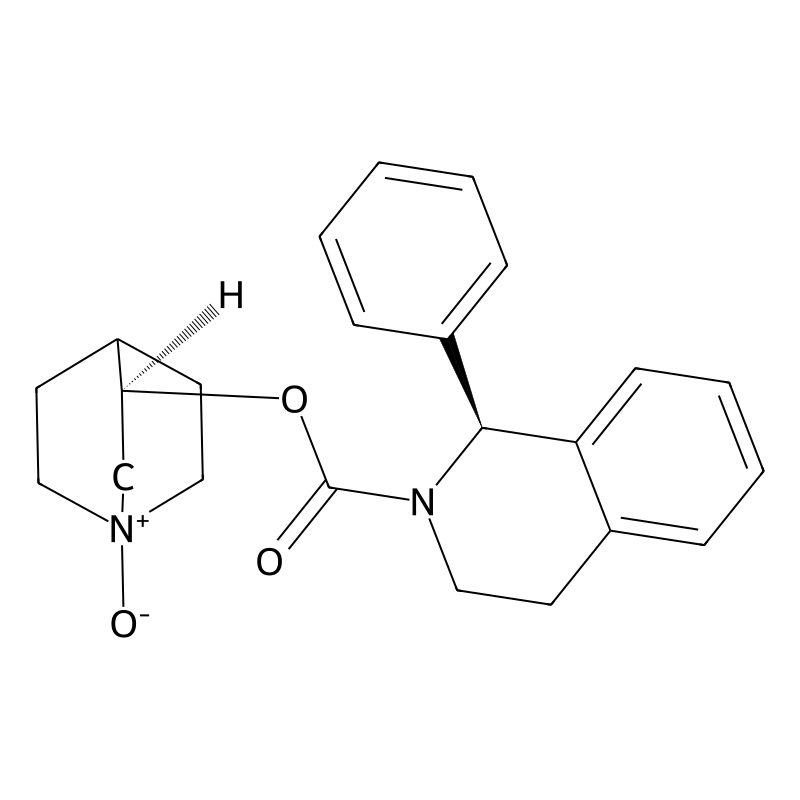Solifenacin N-Oxide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Solifenacin N-Oxide is a metabolite of solifenacin, a drug primarily used to treat overactive bladder conditions. The compound is characterized by its molecular formula and a molecular weight of 378.46 g/mol . Solifenacin itself acts as a competitive antagonist of muscarinic receptors, particularly the M3 subtype, which plays a crucial role in bladder contraction. The N-oxide form arises from the oxidation of solifenacin, typically occurring under oxidative conditions or through metabolic processes in the liver .
Pharmacokinetics and Metabolism:
- Solifenacin N-oxide is formed in the liver through the N-oxidation of solifenacin by the enzyme cytochrome P450 3A4 (CYP3A4) [].
- Studies have shown that solifenacin N-oxide reaches peak concentrations in the blood slower than solifenacin, and it is eliminated from the body at a slower rate [].
Biological Activity:
- Solifenacin N-oxide is considered a minor metabolite, and its contribution to the overall therapeutic effect of solifenacin is likely minimal [, ].
- However, some research suggests that solifenacin N-oxide may have some weak muscarinic receptor antagonist activity, similar to solifenacin [].
- More research is needed to fully understand the pharmacological effects of solifenacin N-oxide.
Clinical Trials:
- Solifenacin N-oxide has not been evaluated as a potential treatment for any medical condition in clinical trials.
The formation of Solifenacin N-Oxide involves N-oxidation at the quinuclidin ring of solifenacin, a reaction primarily mediated by cytochrome P450 enzymes . Specifically, enzymes such as CYP3A4 are known to facilitate this oxidation process. The reaction can be summarized as follows:
- N-oxidation:
This reaction leads to the conversion of solifenacin into its N-oxide form, which is then further metabolized into various other metabolites, including 4R-hydroxysolifenacin and others .
The synthesis of Solifenacin N-Oxide can be achieved through several methods:
- Oxidative Metabolism: This is the most common pathway where solifenacin undergoes enzymatic oxidation in the liver, facilitated by cytochrome P450 enzymes.
- Chemical Oxidation: Laboratory synthesis may involve treating solifenacin with oxidizing agents under controlled conditions to produce the N-oxide derivative.
Example Reaction
A typical laboratory synthesis might look like:
pythonsolifenacin + oxidizing_agent → solifenacin_N_oxide
While Solifenacin N-Oxide itself is not directly used therapeutically, understanding its formation and properties is essential for pharmacokinetic studies related to solifenacin. Its analysis can help in assessing drug stability and metabolism in pharmaceutical formulations . Furthermore, it serves as a reference standard in analytical testing for quality control in drug manufacturing.
Solifenacin N-Oxide's interactions are primarily studied concerning its parent compound. When solifenacin is co-administered with drugs that inhibit cytochrome P450 enzymes (like ketoconazole), there may be increased levels of both solifenacin and its metabolites, including Solifenacin N-Oxide. This can lead to enhanced pharmacological effects or increased risk of side effects due to elevated drug concentrations in the body .
Several compounds share structural or functional similarities with Solifenacin N-Oxide. Here are some notable examples:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Solifenacin | Muscarinic antagonist | High affinity for M3 | Primary therapeutic agent for overactive bladder |
| Darifenacin | Muscarinic antagonist | Selective for M3 | Less side effects compared to other anticholinergics |
| Tolterodine | Muscarinic antagonist | Antagonizes M2 and M3 | Prodrug converted to active metabolite |
| Fesoterodine | Muscarinic antagonist | Antagonizes M2 and M3 | Prodrug with rapid conversion to active form |
Uniqueness
Oxidative Derivatization Pathways from Solifenacin
Solifenacin N-oxide is primarily synthesized through controlled oxidation of solifenacin’s quinuclidin ring. Key oxidative agents include peracids, hydrogen peroxide (H₂O₂), and metal-based catalysts.
*Yield for Impurity K; analogous conditions may apply to N-oxide synthesis.
Key Findings:
- Peracid-mediated oxidation (e.g., m-CPBA) is the most established method, achieving high yields with minimal byproducts.
- Catalytic systems (e.g., flavin-H₂O₂) offer environmental benefits but require precise control of oxygen levels.
- Metal-catalyzed pathways (e.g., Pt(II)) enable solvent-free or continuous processes, enhancing scalability.
Catalytic Oxidation Methodologies
Catalytic oxidation minimizes stoichiometric oxidants and improves atom economy. Transition metals and organocatalysts dominate this space.
| Catalyst | Oxidant | Reaction Medium | Advantages | Limitations |
|---|---|---|---|---|
| N1,N5-Dialkylflavin | H₂O₂ | Dichloromethane | High selectivity, mild conditions | Requires oxygen as co-oxidant |
| Pt(II) Hydroxo Complexes | H₂O₂ | Aqueous or organic solvents | Solvent-free compatibility | Sensitive to pH and temperature |
| Ru/Al₂O₃ | H₂O₂ | Toluene or acetonitrile | Reusable catalysts, high efficiency | Limited substrate scope |
| Cobalt Salts | O₂ | Organic solvents | Aerobic oxidation, no added oxidants | Moderate yields, byproduct risks |
Mechanistic Insights:
- Flavin catalysis mimics enzymatic oxidation, generating reactive intermediates (e.g., flavin-N-oxide) that transfer oxygen to tertiary amines.
- Platinum complexes facilitate H₂O₂ decomposition, forming hydroxyl radicals that abstract hydrogen atoms from the quinuclidin nitrogen.
Industrial-Scale Production Optimization Strategies
Large-scale synthesis requires cost-effective, high-throughput methods. Key strategies include solvent selection, continuous flow systems, and catalyst recycling.
Case Study:
- Solvent-free oxidation using Pt(II) catalysts eliminates solvent recovery costs and reduces environmental impact.
- Continuous flow reactors enable precise temperature control, critical for exothermic reactions like m-CPBA-mediated oxidations.
Purification Techniques and Yield Maximization
Post-synthesis purification is vital to meet pharmaceutical standards. Column chromatography and crystallization dominate.
Yield Enhancement Strategies:








